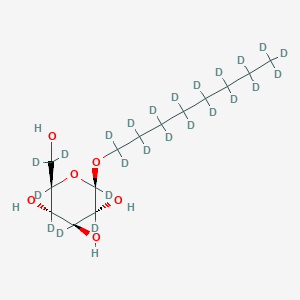
n-Octyl |A-D-glucopyranoside-d24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Octyl |A-D-glucopyranoside-d24 is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly known for its role in solubilizing and crystallizing membrane proteins. This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in specific research applications such as nuclear magnetic resonance (NMR) studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyl |A-D-glucopyranoside-d24 typically involves the reaction of octanol with glucose in the presence of an acid catalyst. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Methanol or ethanol
The reaction proceeds through the formation of an intermediate glucoside, which is then purified and deuterated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To maintain consistent temperature and mixing
Continuous flow systems: For efficient production
Purification steps: Including crystallization and filtration to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions
n-Octyl |A-D-glucopyranoside-d24 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Can undergo substitution reactions where the octyl group is replaced with other alkyl groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Such as sodium borohydride
Substitution reagents: Such as alkyl halides
Major Products
Oxidation products: Aldehydes or carboxylic acids
Reduction products: Alcohols
Substitution products: Various alkyl glucopyranosides
Applications De Recherche Scientifique
n-Octyl |A-D-glucopyranoside-d24 is extensively used in scientific research, including:
Chemistry: As a non-ionic detergent in the solubilization of hydrophobic compounds
Biology: In the study of membrane proteins and their interactions
Medicine: For drug delivery systems and formulation of pharmaceuticals
Industry: In the production of cosmetics and personal care products
Mécanisme D'action
The mechanism of action of n-Octyl |A-D-glucopyranoside-d24 involves its ability to disrupt lipid bilayers, making it an effective solubilizing agent for membrane proteins. It interacts with the hydrophobic regions of proteins, allowing them to remain in solution. This property is particularly useful in the crystallization of membrane proteins for structural studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, commonly used in similar applications
n-Dodecyl β-D-maltopyranoside: Another non-ionic detergent with a longer alkyl chain
n-Octyl β-D-thioglucopyranoside: A thiol-containing analog used for specific biochemical applications
Uniqueness
n-Octyl |A-D-glucopyranoside-d24 is unique due to its deuterated nature, making it particularly valuable in NMR studies where deuterium labeling is required. This property allows for more precise structural and dynamic studies of proteins and other biomolecules.
Propriétés
Formule moléculaire |
C14H28O6 |
|---|---|
Poids moléculaire |
316.52 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D,13D,14D |
Clé InChI |
HEGSGKPQLMEBJL-XCARCKBZSA-N |
SMILES isomérique |
[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])O)([2H])O)O |
SMILES canonique |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




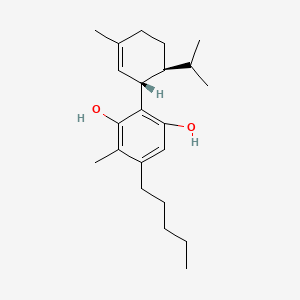
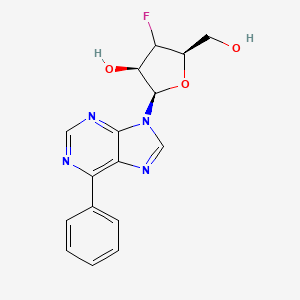


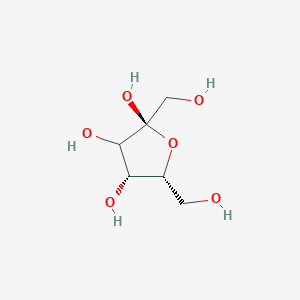
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)
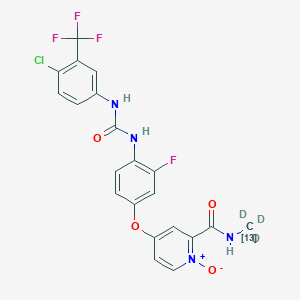


![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
